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Compound of Interest

Compound Name: Bis-PEG11-NHS Ester

Cat. No.: B8106483

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG11-NHS Ester is a homobifunctional crosslinking reagent that contains two N-
hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 11-unit polyethylene
glycol (PEG) spacer.[1][2] This reagent is designed for the covalent conjugation of proteins and
other biomolecules containing primary amine groups (-NH2), such as those found on the side
chain of lysine residues and the N-terminus of polypeptides.[3][4] The NHS esters react with
primary amines in a pH-dependent manner to form stable and irreversible amide bonds.[4]

The PEG spacer enhances the water solubility of the reagent and the resulting conjugate,
which can reduce aggregation and precipitation issues often encountered with hydrophobic
crosslinkers. Furthermore, PEGylation, the process of conjugating PEG chains to molecules,
has been shown to improve the pharmacokinetic and pharmacodynamic properties of
therapeutic proteins by increasing their stability, extending their circulatory half-life, and
reducing their immunogenicity. Bis-PEG11-NHS Ester is particularly valuable in applications
requiring the crosslinking of two different proteins or for intramolecular crosslinking to study
protein conformation. A significant application is in the development of Proteolysis Targeting
Chimeras (PROTACS), where the PEG linker connects a ligand for a target protein and a ligand
for an E3 ubiquitin ligase, thereby inducing targeted protein degradation through the ubiquitin-
proteasome system.
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Chemical Properties and Reaction Mechanism

e Chemical Name: bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28,31,34-
undecaoxaheptatriacontanedioate

e CAS Number: 123502-57-8
e Molecular Weight: 796.82 g/mol

e Spacer Arm Length: The 11-unit PEG spacer provides a defined and flexible linker between
conjugated molecules.

The reaction between the NHS ester and a primary amine is a nucleophilic acyl substitution.
The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This
leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS)
as a byproduct. The reaction is most efficient at a slightly basic pH (7.2-8.5), where the primary
amines are deprotonated and thus more nucleophilic. It is crucial to avoid buffers containing
primary amines, such as Tris, as they will compete with the target protein for reaction with the
NHS ester.

Data Presentation: Quantitative Labeling
Parameters

The degree of labeling (DOL), which is the average number of linker molecules conjugated to a
single protein molecule, is a critical parameter that can be controlled by adjusting the reaction
conditions. The following tables provide representative data on how different parameters can
influence the DOL. These values are illustrative and should be optimized for each specific
protein and application.

Table 1: Effect of Molar Ratio of Bis-PEG11-NHS Ester to Protein on the Degree of Labeling
(DOL)
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Molar Ratio (Ester:Protein) Expected Average DOL

Notes

51 1-3

Lower ratios are suitable for
applications where minimal
labeling is desired to preserve

protein function.

10:1 3-6

A common starting point for
many applications, providing a
balance between labeling

efficiency and protein activity.

20:1 6-10

Higher ratios can be used to
achieve a higher degree of
labeling, but may increase the
risk of protein aggregation or

loss of function.

50:1 >10

May be used for applications
where extensive modification is
required, but thorough
functional testing of the

conjugate is essential.

Note: The actual DOL will depend on the number of accessible primary amines on the protein

surface and other reaction conditions.

Table 2: Influence of Reaction pH on Labeling Efficiency
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Reaction pH

Relative Labeling
. . Notes
Efficiency

6.0

At acidic pH, primary amines
Low are protonated and less

reactive towards NHS esters.

70-75

A good compromise for pH-

sensitive proteins, as the
Moderate ) )

reaction proceeds, albeit at a

slower rate.

8.0-8.5

Optimal pH range for efficient
) labeling due to the
High : :
deprotonation of primary

amines.

>9.0

While the reaction with amines

is fast, the rate of hydrolysis of
Moderate to Low the NHS ester also increases

significantly, reducing the

overall labeling efficiency.

Table 3: Recommended Reaction Conditions
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Parameter

Recommended Range

Notes

Protein Concentration

1-10 mg/mL

Higher protein concentrations
generally lead to higher

labeling efficiency.

Reaction Time

30 min-2 hours at RT; 2 -8
hours at 4°C

Longer incubation times may
be necessary at lower pH or

with less reactive proteins.

4°C to Room Temperature (20-

Room temperature reactions

are faster, while reactions at

Temperature o
25°C) 4°C can be used to minimize
protein degradation.
Must be free of primary
) amines. 0.1 M sodium
Phosphate, Bicarbonate, ] ]
Buffer bicarbonate or sodium

Borate, or HEPES

phosphate at pH 8.3-8.5 is

commonly used.

Quenching Reagent

20-50 mM Tris or Glycine

Added after the desired
reaction time to stop the
labeling reaction by consuming

unreacted NHS esters.

Experimental Protocols
Protocol 1: General Protein Labeling with Bis-PEG11-

NHS Ester

This protocol describes a general procedure for labeling a protein with Bis-PEG11-NHS Ester.

Optimization may be required for specific proteins.

Materials:

e Protein of interest

* Bis-PEG11-NHS Ester
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

Quenching Buffer: 1 M Tris-HCI, pH 7.5

Purification column (e.g., desalting column or size-exclusion chromatography column)
Procedure:

e Protein Preparation:

o Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

o If the protein is in a buffer containing primary amines, it must be exchanged into the
Conjugation Buffer by dialysis or using a desalting column.

e Bis-PEG11-NHS Ester Stock Solution Preparation:
o Immediately before use, bring the vial of Bis-PEG11-NHS Ester to room temperature.

o Prepare a 10 mM stock solution by dissolving the required amount of the ester in
anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

o Labeling Reaction:

o Calculate the volume of the Bis-PEG11-NHS Ester stock solution required to achieve the
desired molar excess (refer to Table 1).

o Add the calculated volume of the ester stock solution to the protein solution while gently
vortexing. The final concentration of the organic solvent should not exceed 10% of the
total reaction volume.

o Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at
4°C.

e Quenching the Reaction:
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o Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

o Incubate for 15 minutes at room temperature to stop the reaction.

o Purification of the Labeled Protein:

o Remove the unreacted Bis-PEG11-NHS Ester and byproducts (NHS) by using a desalting
column or through size-exclusion chromatography.

o Collect the fractions containing the labeled protein.
o Characterization (Optional but Recommended):

o Determine the protein concentration of the purified conjugate using a protein assay (e.g.,
BCA assay).

o Characterize the degree of labeling using techniques such as SDS-PAGE (to observe the
increase in molecular weight) or mass spectrometry.

Protocol 2: Intramolecular Crosslinking of a Protein

This protocol is designed to introduce crosslinks within a single protein molecule to study its

tertiary or quaternary structure.
Materials:

e Same as Protocol 1.

Procedure:

e Protein and Reagent Preparation:

o Follow steps 1 and 2 from Protocol 1. For intramolecular crosslinking, it is often beneficial
to work with a more dilute protein solution (e.g., 0.1-1 mg/mL) to minimize intermolecular

crosslinking.

o Labeling Reaction:
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o Use a lower molar excess of Bis-PEG11-NHS Ester (e.g., 1:1 to 5:1 ester:protein) to favor
intramolecular reactions.

o Add the ester to the protein solution and incubate as described in Protocol 1.

e Quenching and Purification:
o Follow steps 4 and 5 from Protocol 1.
e Analysis:

o Analyze the crosslinked protein by SDS-PAGE. Intramolecularly crosslinked proteins will
show a slight increase in mobility (run faster) compared to the unmodified protein under
denaturing conditions.

o For detailed analysis of the crosslinked sites, the protein can be digested with a protease
(e.g., trypsin) and the resulting peptides analyzed by mass spectrometry.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for protein labeling with Bis-PEG11-NHS Ester.
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Signaling Pathway: Targeted Protein Degradation via
PROTAC
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Caption: PROTAC-mediated targeted protein degradation using the ubiquitin-proteasome
system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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